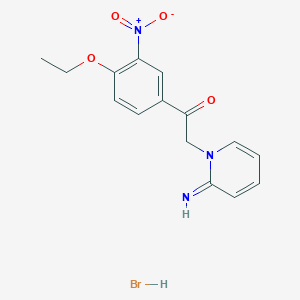![molecular formula C20H22ClNO2 B6016168 2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE](/img/structure/B6016168.png)
2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a dihydroquinoline moiety, and a methylpropanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 5-methylphenol to produce 2-chloro-5-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Coupling with Dihydroquinoline: The chlorinated phenol is then reacted with 3,4-dihydroquinoline in the presence of a base such as potassium carbonate to form the phenoxyquinoline intermediate.
Addition of Methylpropanone: The final step involves the addition of 2-methyl-1-propanone to the phenoxyquinoline intermediate. This reaction is typically carried out under acidic conditions using a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroquinoline moiety to a fully saturated quinoline ring.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives with various oxidation states.
Reduction: Fully saturated quinoline rings.
Substitution: Phenoxy derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Wirkmechanismus
The mechanism of action of 2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-ETHYL-1-PROPANONE
- **2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-BUTANONE
Uniqueness
Compared to similar compounds, 2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE is unique due to its specific substitution pattern and the presence of a methylpropanone group
Eigenschaften
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-14-10-11-16(21)18(13-14)24-20(2,3)19(23)22-12-6-8-15-7-4-5-9-17(15)22/h4-5,7,9-11,13H,6,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQDVRVIISRAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-ethyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-phenylacetamide](/img/structure/B6016087.png)
![ethyl (1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6016092.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6016098.png)
![N-[4-(acetylamino)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6016099.png)
![ethyl {3,5-dimethyl-4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6016109.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide](/img/structure/B6016117.png)
![N-[4-(aminosulfonyl)benzyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B6016127.png)
![7-(4-isopropylbenzyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6016140.png)
![2-({[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B6016148.png)

![4-(3-hydroxy-3-methylbutyl)-N-[2-(6-hydroxy-2-methyl-4-pyrimidinyl)ethyl]benzamide](/img/structure/B6016167.png)
![N-[4-(aminosulfonyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B6016176.png)
![4-phenyl-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B6016180.png)
![3-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6016189.png)
